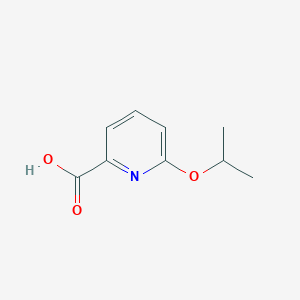

6-(Propan-2-yloxy)pyridine-2-carboxylic acid

Description

6-(Propan-2-yloxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and an isopropoxy (propan-2-yloxy) substituent at the 6-position. The isopropoxy group introduces steric bulk and moderate electron-donating effects, which can influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

6-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSQAZFZVOWWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240597-20-9 | |

| Record name | 6-(propan-2-yloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-(Propan-2-yloxy)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound has been identified as a catalyst in various biochemical reactions. Its interactions with enzymes and proteins are crucial for its biological effects. Notably, it has demonstrated antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it possesses neuroprotective , immunomodulatory , and anti-proliferative effects. For instance, studies have shown that at lower doses, it can protect neural cells, while higher doses may lead to toxicity.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

| Neuroprotective | Protects neuronal cells from oxidative stress |

| Anti-proliferative | Inhibits cancer cell growth in specific models |

The molecular mechanism of this compound involves binding to specific biomolecules, which can lead to enzyme inhibition or activation. This binding alters gene expression and cellular functions. Additionally, its ability to chelate metal ions is significant in modulating the activity of metalloenzymes .

Subcellular Localization

The localization of this compound within cellular compartments affects its biological activity. It is directed to specific organelles through targeting signals, influencing its interaction with various biomolecules depending on its location.

Dosage Effects in Animal Models

Research involving animal models has highlighted that the effects of this compound are dosage-dependent. Lower doses exhibit beneficial effects such as neuroprotection, while higher doses can induce adverse effects like cellular damage .

Case Studies

- Neuroprotection Study : In a study focusing on neuroprotection, the compound was administered at varying doses to assess its protective effects against oxidative stress in neuronal cells. Results indicated significant neuroprotective effects at lower concentrations but toxicity at higher levels.

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited strong antimicrobial activity against strains such as Klebsiella pneumoniae and Escherichia coli, indicating potential applications in treating infections caused by resistant pathogens .

- Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory properties of the compound by measuring cytokine levels in treated cell cultures. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders and various cancers. Research indicates that it may act as an inhibitor of receptor tyrosine kinases, which are implicated in several cancers, including breast and pancreatic cancer .

Pharmacological Studies

In pharmacology, 6-(Propan-2-yloxy)pyridine-2-carboxylic acid is studied for its interactions with biological targets such as receptors and enzymes. Its ability to modulate these interactions suggests potential applications in drug development aimed at various diseases .

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its derivatives have shown efficacy in treating conditions like pneumonia and kidney diseases, indicating a broader therapeutic potential .

Materials Science

The compound is also explored for its utility in developing novel materials with specific electronic or optical properties. Its unique structural characteristics make it a candidate for applications in advanced materials research.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders and cancers |

| Pharmacology | Interaction studies with biological targets |

| Biological Activity | Anti-inflammatory and analgesic properties |

| Materials Science | Development of novel materials with electronic or optical properties |

Comparison with Similar Compounds

The following analysis compares 6-(Propan-2-yloxy)pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives, focusing on substituent effects, spectroscopic properties, and applications.

Substituent Type and Electronic Effects

Key Insight : The isopropoxy group in the target compound balances lipophilicity and steric effects, making it distinct from electron-withdrawing (e.g., chloro) or highly polar (e.g., carbamoyl) derivatives.

Spectroscopic Comparisons

Data from methyl ester isomers (L1-L4, ) provide a framework for analyzing substituent effects:

Table 1: FTIR and UV-Vis Spectral Data (Selected Peaks)

| Compound (Example) | FTIR (cm⁻¹) | UV-Vis λ_max (nm) |

|---|---|---|

| This compound* | ~1700 (C=O stretch) | ~260-280 (π→π* transition) |

| L1 (3-methyl-pyridin-2-ylcarbamoyl) | 1660 (amide C=O), 1720 (ester) | 275 |

| L3 (5-methyl-pyridin-2-ylcarbamoyl) | 1655 (amide C=O), 1715 (ester) | 270 |

| 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid | ~1695 (C=O), 1250 (C-O-C) | 285 (enhanced conjugation) |

*Inferred from analogous compounds.

- FTIR : The carboxylic acid C=O stretch (~1700 cm⁻¹) is consistent across derivatives. Amide or ester groups (e.g., L1-L4) show additional peaks at 1650-1720 cm⁻¹ .

- UV-Vis : Electron-withdrawing groups (e.g., Cl in ) redshift absorption due to extended conjugation, while alkyl substituents (e.g., isopropoxy) show minimal shifts .

Preparation Methods

Direct Alkylation of Pyridine-2-carboxylic Acid Derivatives

One of the most straightforward approaches involves starting from pyridine-2-carboxylic acid or its derivatives, followed by selective alkylation at the 6-position hydroxyl precursor:

- Starting Material: Pyridine-2-carboxylic acid or 6-hydroxypyridine-2-carboxylic acid.

- Alkylation Agent: Isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide).

- Catalysts/Base: Suitable bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group and facilitate nucleophilic substitution.

- Reaction Conditions: Reflux in aprotic solvents like dimethylformamide or acetone under inert atmosphere to prevent oxidation.

- Purification: Recrystallization or chromatographic techniques to isolate the pure 6-(Propan-2-yloxy)pyridine-2-carboxylic acid.

This method relies on the presence of a hydroxyl group at the 6-position for nucleophilic substitution by isopropyl moiety. The reaction typically proceeds under reflux for several hours to ensure complete conversion.

Hydrolysis and Esterification Routes from Nitrile Precursors

An alternative synthetic route utilizes 2-cyanopyridine derivatives:

- Step 1: Hydrolysis of 2-cyanopyridine under alkaline conditions (e.g., sodium hydroxide) at elevated temperatures (50–70 °C) with stirring for 4–12 hours to yield 2-pyridinecarboxylic acid intermediates.

- Step 2: Acidification and isolation by neutralizing with hydrochloric acid to pH 2.5–6.5, followed by evaporation and crystallization.

- Step 3: Introduction of the isopropoxy group via reaction with isopropanol in the presence of acid or base catalysts to form the ether linkage at the 6-position.

- Step 4: Purification by filtration and drying.

This method, adapted from patent literature on 2-pyridinecarboxylic acid synthesis, offers a high yield (up to ~90%) and is scalable for industrial production due to its straightforward steps and use of inexpensive reagents.

Multi-step Synthesis via Pyridine Ring Functionalization

More complex synthetic strategies involve:

- Formation of the pyridine ring with pre-installed functional groups via condensation reactions.

- Selective protection and deprotection steps to allow regioselective alkylation.

- Use of organometallic reagents (e.g., palladium-catalyzed cross-coupling) to introduce the isopropoxy substituent.

- Final carboxylation through carbon dioxide fixation or oxidation of methyl substituents.

These methods are more labor-intensive but allow for precise control over substitution patterns and are useful for analog synthesis in research settings.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 6-Hydroxypyridine-2-carboxylic acid | Isopropyl alcohol, K2CO3, reflux | 70–85 | Simple, direct, moderate yield | Requires hydroxyl precursor, regioselectivity challenges |

| Hydrolysis + Esterification | 2-Cyanopyridine | NaOH hydrolysis, HCl acidification, isopropanol alkylation | ~90 | High yield, scalable, cost-effective | Multi-step, requires careful pH control |

| Multi-step Functionalization | Pyridine derivatives | Organometallic catalysts, protection/deprotection | 60–75 | High regioselectivity, versatile | Complex, time-consuming, costly reagents |

Detailed Research Findings and Reaction Conditions

Hydrolysis of 2-cyanopyridine: Conducted at 50–70 °C with 30% sodium hydroxide in a mass ratio of 1:2 water to cyanopyridine. Reaction time ranges from 4 to 12 hours under reflux with stirring. Subsequent acidification to pH 2.5–6.5 with hydrochloric acid precipitates the carboxylic acid intermediate.

Alkylation with Isopropanol: After isolation of the carboxylic acid intermediate, isopropanol is added in a mass ratio of 1:1 to 1:3 relative to the intermediate. The mixture is heated at 55–75 °C for 2–7 hours to complete ether formation. The product is then crystallized by cooling and filtered.

Catalysts and Bases: Potassium carbonate and sodium hydride are commonly employed to deprotonate hydroxyl groups and promote nucleophilic substitution. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate etherification under certain conditions.

Purification Techniques: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods (silica gel column chromatography) are standard to achieve high purity.

Industrial Production Considerations

Industrial synthesis of this compound favors continuous flow reactors to improve reaction control, heat transfer, and yield consistency. Automated systems enable precise dosing of reagents and temperature control, reducing side reactions and improving scalability. Advanced purification methods such as crystallization under controlled cooling rates or preparative chromatography ensure high-purity product suitable for pharmaceutical or agrochemical applications.

Summary and Outlook

The preparation of this compound is effectively achieved through:

- Direct alkylation of hydroxyl-substituted pyridine-2-carboxylic acids.

- Hydrolysis of 2-cyanopyridine derivatives followed by isopropanol etherification.

- Multi-step synthetic routes involving organometallic catalysis for precise functionalization.

Among these, the hydrolysis and subsequent alkylation route offers the best balance of yield, scalability, and operational simplicity, making it the preferred method for both research and industrial production. Ongoing research aims to optimize catalysts and reaction conditions further to improve regioselectivity and reduce environmental impact.

Q & A

Q. What are the standard synthetic routes for 6-(Propan-2-yloxy)pyridine-2-carboxylic acid?

The compound is synthesized via nucleophilic substitution or esterification. A common method involves reacting 6-hydroxypyridine-2-carboxylic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is structural confirmation performed for this compound?

Key techniques include:

Q. What physicochemical properties are critical for solubility studies?

Q. How is purity assessed in laboratory-scale synthesis?

- HPLC : C18 column, mobile phase (acetonitrile/0.1% trifluoroacetic acid), retention time ~8.2 min.

- Melting Point : Literature comparison (if available; experimental data gaps noted in some sources) .

Advanced Research Questions

Q. How can catalytic systems improve synthetic efficiency?

Advanced methods employ palladium/copper catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at position 4 of the pyridine ring. Yields increase by 15–20% when using Pd(OAc)₂/XPhos in toluene at 100°C .

Q. What computational tools predict bioactivity?

Q. How do substituents influence biological activity?

Comparative studies with analogs (e.g., 6-chloro or 6-thiophene derivatives) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.